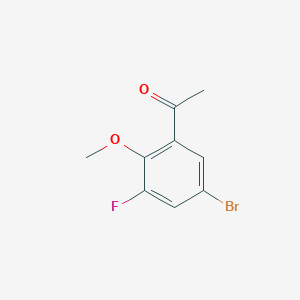

1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethanone

Overview

Description

“1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H8BrFO2 . It is used in the synthesis of various other compounds and has applications in the field of organic chemistry .

Synthesis Analysis

The compound can be synthesized through the bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone (1a). This process involves the use of carbonyl reductases, which can convert 1a to (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol ((S)-1b), a key precursor for the synthesis of Lusutrombopag . The Km and kcat of recombinant NoCR towards 1a were found to be 0.66 mmol/L and 7.5 s-1, respectively .

Molecular Structure Analysis

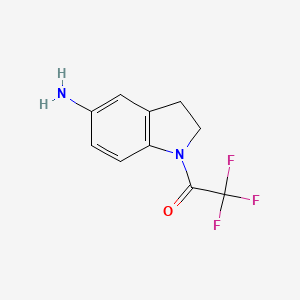

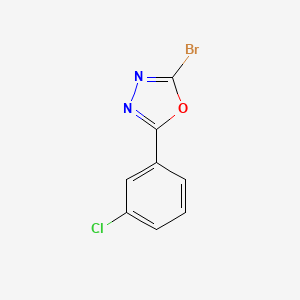

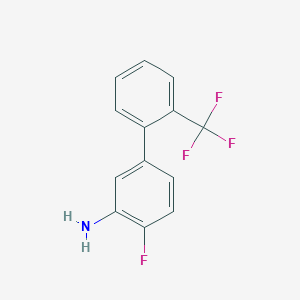

The molecular structure of “1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethanone” consists of a bromine atom, a fluorine atom, and a methoxy group attached to a phenyl ring. The phenyl ring is further attached to an ethanone group .

Chemical Reactions Analysis

The compound is involved in enzymatic synthesis reactions, particularly in the production of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol, a key building block of Lusutrombopag . The compound can also participate in reactions with acetophenone derivatives with halogen or methoxy substitution on the benzene ring .

Scientific Research Applications

Synthesis and Pharmacological Properties

Compounds like "1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethanone" are integral in synthesizing novel pharmaceutical agents. For instance, the synthesis of antiestrogenic compounds through acylation and subsequent reactions demonstrates the utility of halogenated and methoxylated phenyl ethanones in drug development (Jones et al., 1979). These processes highlight the role of such compounds in creating drugs with potential applications in treating hormone-responsive cancers.

Neuropharmacological Investigations

In neuropharmacology, derivatives of halogenated methoxyphenyl ethanones have been explored for their potential as antipsychotic agents. The study of iloperidone, a compound with a methoxyphenyl ethanone structure, shows its dopamine and serotonin receptor antagonist properties, indicating its potential as an atypical antipsychotic (Szczepanik et al., 1996). This underscores the significance of such compounds in developing treatments for psychiatric disorders.

Anti-inflammatory Applications

Research into chalcones, which can be synthesized from phenyl ethanone derivatives, demonstrates their anti-inflammatory and gastroprotective properties. Compounds like "1-(4-methoxyphenyl)-3-(3-bromophenyl)propen-1-one" show efficacy in reducing inflammation and protecting against ulcers, pointing to their potential therapeutic applications in inflammatory diseases (Okunrobo et al., 2006).

Analytical Chemistry and Metabolism Studies

In analytical chemistry and metabolism studies, derivatives of methoxyphenyl ethanones are used as reference compounds to understand the metabolism of various substances in biological systems. The identification of metabolites and the study of metabolic pathways are crucial for drug development and toxicological assessments (Kanamori et al., 2002).

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit protein tyrosine phosphatase (ptp) , which plays a crucial role in cell signaling pathways.

Mode of Action

If it indeed targets PTP like its analogs, it might bind to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways .

Biochemical Pathways

Inhibition of ptp can impact various cellular processes, including cell growth, differentiation, and the immune response .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption .

Result of Action

If it acts as a PTP inhibitor, it could potentially alter cell signaling pathways, leading to changes in cellular functions .

Safety and Hazards

While specific safety and hazard information for “1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethanone” is not available, compounds with similar structures may pose risks. For example, 2-Bromo-5-fluoro-2-methoxyacetophenone, a similar compound, has been classified as potentially harmful if inhaled, causes skin and eye irritation, and may cause respiratory irritation . It’s always recommended to handle such compounds with appropriate personal protective equipment and in a well-ventilated area .

Future Directions

The compound’s potential for practical applications is highlighted by its role in the synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol, a key precursor for the synthesis of Lusutrombopag . Its high catalytic activity and stereoselectivity towards acetophenone derivatives with halogen or methoxy substitution on the benzene ring indicate that it could be a valuable biocatalyst with potential practical applications .

properties

IUPAC Name |

1-(5-bromo-3-fluoro-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5(12)7-3-6(10)4-8(11)9(7)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJANSLQBMHDKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Br)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.